molecular formula C13H14FN3O2 B2883121 1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid CAS No. 1006956-59-7

1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2883121
CAS No.: 1006956-59-7
M. Wt: 263.272
InChI Key: FLWOLUGJMBIMJI-UHFFFAOYSA-N
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Description

1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with an ethyl group, a fluorobenzylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole core.

    Introduction of the Ethyl Group: Alkylation of the pyrazole ring with ethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Fluorobenzylamino Group: This step involves the nucleophilic substitution reaction where the pyrazole ring is reacted with 4-fluorobenzylamine.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Potential applications in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

  • 1-Ethyl-4-amino-1H-pyrazole-3-carboxylic acid
  • 1-Ethyl-4-((4-chlorobenzyl)amino)-1H-pyrazole-3-carboxylic acid
  • 1-Ethyl-4-((4-methylbenzyl)amino)-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its non-fluorinated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-ethyl-4-[(4-fluorophenyl)methylamino]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c1-2-17-8-11(12(16-17)13(18)19)15-7-9-3-5-10(14)6-4-9/h3-6,8,15H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWOLUGJMBIMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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